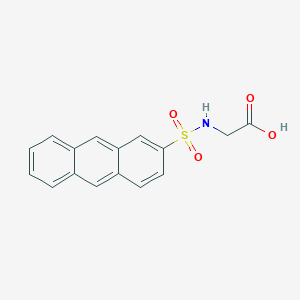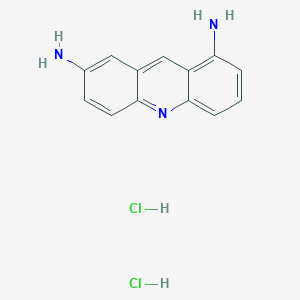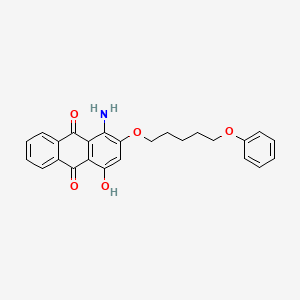
1-Amino-4-hydroxy-2-((5-phenoxypentyl)oxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-4-hydroxy-2-((5-phenoxypentyl)oxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone, which is substituted with amino, hydroxy, and phenoxypentyl groups. These substitutions confer unique chemical properties, making it a subject of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with anthracene-9,10-dione as the core structure.
Stepwise Substitution:
Industrial Production Methods: Industrial synthesis may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions (temperature, pressure, solvent) are employed to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, forming quinones and nitroso derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone forms.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonic acids, and various nucleophiles.
Major Products:
Oxidation Products: Quinones, nitroso derivatives.
Reduction Products: Hydroquinones.
Substitution Products: Various substituted anthraquinones depending on the reagents used.
Chemistry:
Dye Synthesis: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments.
Catalysis: It can act as a catalyst or catalyst precursor in organic reactions.
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Enzyme Inhibition: It can inhibit certain enzymes, providing a tool for biochemical studies.
Medicine:
Anticancer Research: Its ability to intercalate with DNA makes it a potential candidate for anticancer drugs.
Antioxidant Properties: The compound’s antioxidant activity is being explored for therapeutic applications.
Industry:
Textile Industry: Used in the dyeing process due to its stable color properties.
Paper Industry: Acts as a bleaching agent in paper production.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. Its mechanism of action includes:
DNA Intercalation: The planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.
Enzyme Inhibition: It can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties.
Oxidative Stress Modulation: The compound can modulate oxidative stress by acting as an antioxidant or pro-oxidant, depending on the cellular context.
相似化合物的比较
Anthraquinone: The parent compound, lacking the amino, hydroxy, and phenoxypentyl groups.
1-Amino-4-hydroxyanthraquinone: Similar but lacks the phenoxypentyl group.
2-Phenoxyanthraquinone: Similar but lacks the amino and hydroxy groups.
Uniqueness: 1-Amino-4-hydroxy-2-((5-phenoxypentyl)oxy)anthracene-9,10-dione is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The phenoxypentyl group, in particular, enhances its solubility and interaction with biological targets, setting it apart from simpler anthraquinone derivatives.
属性
CAS 编号 |
61625-06-7 |
|---|---|
分子式 |
C25H23NO5 |
分子量 |
417.5 g/mol |
IUPAC 名称 |
1-amino-4-hydroxy-2-(5-phenoxypentoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H23NO5/c26-23-20(31-14-8-2-7-13-30-16-9-3-1-4-10-16)15-19(27)21-22(23)25(29)18-12-6-5-11-17(18)24(21)28/h1,3-6,9-12,15,27H,2,7-8,13-14,26H2 |
InChI 键 |
ZNAJELVUEAXRIL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCCCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


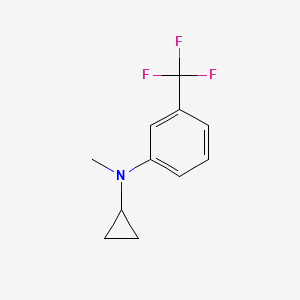
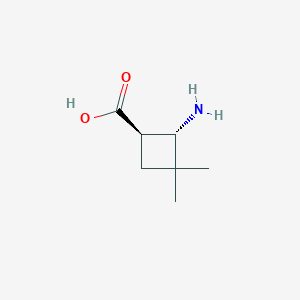
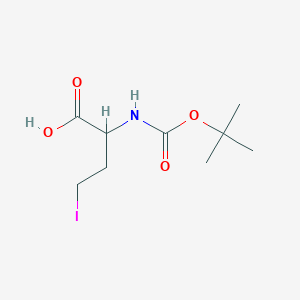
![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
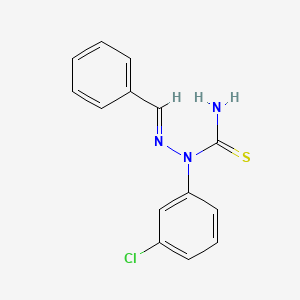
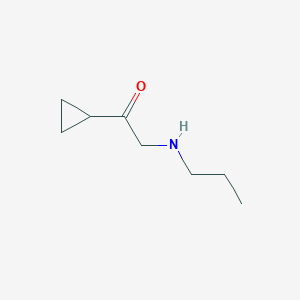
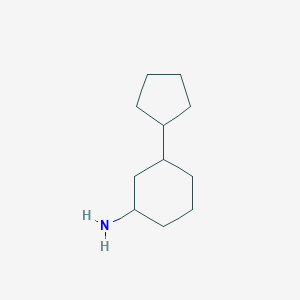
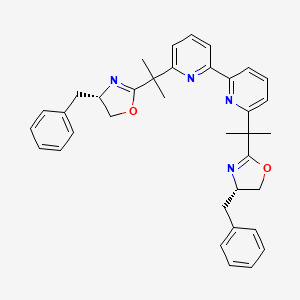
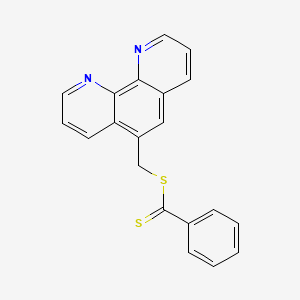
![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)

![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)
